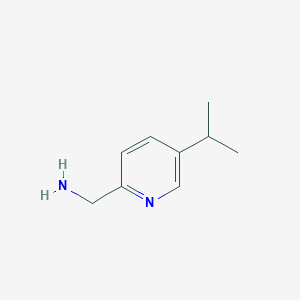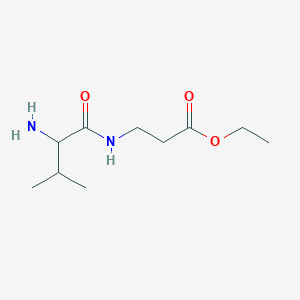
Ethyl 3-(2-amino-3-methylbutanamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is an organic compound with a complex structure that includes an ester and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-amino-3-methylbutanamido)propanoate typically involves the reaction of ethyl acrylate with 2-amino-3-methylbutanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic acid and an inert atmosphere like nitrogen to prevent unwanted side reactions . The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-amino-3-methylbutanamido)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Amidation: The amide group can participate in amidation reactions to form more complex amides.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Amidation: Requires the presence of coupling agents like EDCI or DCC in an organic solvent.
Substitution: Often involves reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and 3-(2-amino-3-methylbutanamido)propanoic acid.
Amidation: Forms more complex amides depending on the reactants used.
Substitution: Yields substituted amines or amides based on the nucleophile employed
Applications De Recherche Scientifique
Ethyl 3-(2-amino-3-methylbutanamido)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 3-(2-amino-3-methylbutanamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ester and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-amino-3-methylbutanamido)propanoate: Similar structure but with a different substitution pattern on the amino group.
Ethyl 3-amino-3-(2-methylphenyl)propanoate: Contains a phenyl group instead of an aliphatic chain.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A more complex structure with additional aromatic rings.
Uniqueness
Ethyl 3-(2-amino-3-methylbutanamido)propanoate is unique due to its specific combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H20N2O3 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
ethyl 3-[(2-amino-3-methylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-4-15-8(13)5-6-12-10(14)9(11)7(2)3/h7,9H,4-6,11H2,1-3H3,(H,12,14) |
Clé InChI |
PMTDAQBIGYAIKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Methoxyethyl)(methyl)amino]pentan-2-ol](/img/structure/B13511732.png)
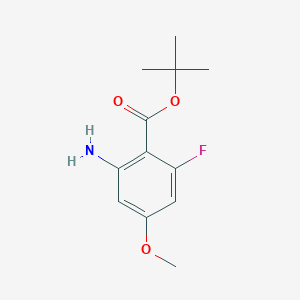
![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
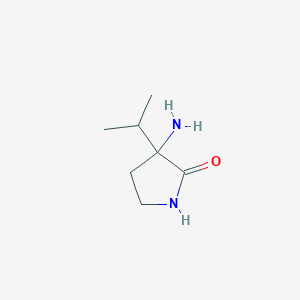
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
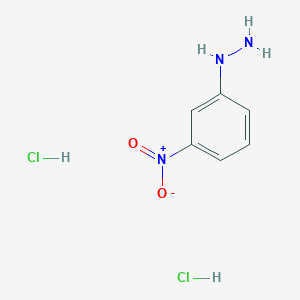
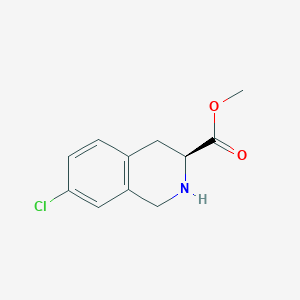
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)

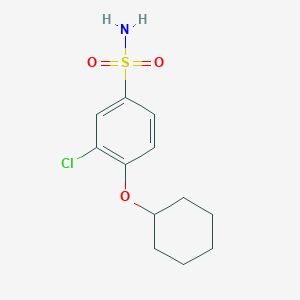
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
